N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with fluorine atoms at the 4- and 6-positions and an isopropoxybenzamide moiety at the 2-position. This compound is of interest due to its structural similarity to bioactive molecules targeting kinases, proteases, or other enzymes involved in disease pathways. Its synthesis typically involves coupling reactions between functionalized benzo[d]thiazole intermediates and substituted benzoyl chlorides or activated esters. The fluorine substituents enhance metabolic stability and binding affinity, while the isopropoxy group modulates solubility and steric interactions .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-9(2)23-12-5-3-10(4-6-12)16(22)21-17-20-15-13(19)7-11(18)8-14(15)24-17/h3-9H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXRSNILFDSMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with 4-isopropoxybenzamide using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced with other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agriculture: It has shown promise as a fungicide, exhibiting activity against various plant pathogens.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and anticancer effects.
Signal Transduction Pathways: It can modulate signal transduction pathways by affecting the activity of key proteins and receptors involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide and related compounds from diverse chemical classes:
Detailed Structural and Functional Analysis
A. Fluorinated Benzothiazole Derivatives The 4,6-difluorobenzo[d]thiazole core in the target compound distinguishes it from non-fluorinated analogs. In contrast, triazole derivatives like compounds [7–9] () lack the benzamide linkage but retain sulfonylphenyl and difluorophenyl groups, which contribute to their antifungal activity via membrane disruption .
B. Isopropoxybenzamide vs. Acrylamide Moieties
The isopropoxybenzamide group in the target compound introduces steric bulk and moderate lipophilicity (predicted LogP ~3.2), favoring passive diffusion across membranes. Comparatively, acrylamide-thiazole hybrids () prioritize planar acrylamide structures for covalent CDK7 inhibition, with pyridinyl groups enhancing solubility. The absence of fluorine in these derivatives reduces metabolic stability but improves synthetic accessibility .
C. Thiazole-Containing Heterocycles While the target compound uses a benzo[d]thiazole core, oxazolidine-imidazolidinone hybrids () employ thiazolylmethyl groups as part of a larger macrocyclic scaffold. These compounds exhibit potent antibacterial activity against MRSA, likely due to ribosomal targeting—a mechanism distinct from the kinase inhibition hypothesized for the benzamide derivative .
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16F2N2OS
- Molecular Weight : 306.36 g/mol
- IUPAC Name : this compound
The compound features a benzothiazole moiety substituted with fluorine atoms and an isopropoxy group, which may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.
Research suggests that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
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Antitumor Efficacy in Lung Cancer :
A study conducted on A549 lung cancer cells demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent for lung cancer treatment. -
Anti-inflammatory Properties :
In vitro assays showed that this compound effectively inhibited the activity of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. This finding supports its potential use in treating inflammatory disorders. -
Antimicrobial Studies :
The compound exhibited notable antibacterial activity against E. coli and Staphylococcus aureus in laboratory settings. These results indicate its promise as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
